![molecular formula C16H16Cl2N2O4Pd2 B1423387 chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol CAS No. 419581-64-9](/img/structure/B1423387.png)

chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol

Vue d'ensemble

Description

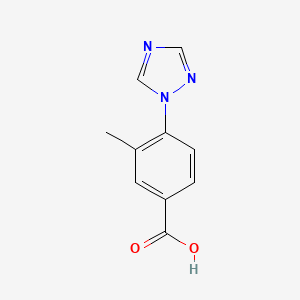

The compound “chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol” is a coordination complex involving palladium. It’s also known as Di–chlorobis [5-hydroxy-2- [1- (hydroxyimino-N)ethyl]phenyl-C]palladium (II) dimer .

Molecular Structure Analysis

The molecular formula of the compound is C16H16Cl2N2O4Pd2. The InChI string representation of the molecule is InChI=1S/2C8H8NO2.2ClH.2Pd/c21-6 (9-11)7-2-4-8 (10)5-3-7;/h22,4-5,10-11H,1H3;21H;/q2-1;2*+2/p-2/b2*9-6+ .Physical And Chemical Properties Analysis

The compound has a molecular weight of 584.1 g/mol. It appears as a powder and has a melting point of 251-255 °C. The compound has a topological polar surface area of 106 Ų .Applications De Recherche Scientifique

Buchwald-Hartwig Cross Coupling Reaction

This palladium-based catalyst is utilized in the Buchwald-Hartwig cross coupling reaction, which is a powerful method for forming carbon-nitrogen bonds. This reaction is pivotal in the synthesis of complex amines, which are foundational structures in pharmaceuticals and agrochemicals. The catalyst’s role is to facilitate the coupling of aryl halides with amines, providing a pathway to synthesize an array of aromatic amines .

Heck Reaction

The compound serves as a catalyst in the Heck reaction, which is employed to form carbon-carbon bonds between alkenes and aryl or vinyl halides. This reaction is particularly valuable in the creation of styrenes, which are essential in the production of polymers and fine chemicals. The catalyst’s efficiency in this reaction is attributed to its ability to stabilize the palladium cycle during the process .

Hiyama Coupling Reaction

In the Hiyama coupling reaction, this catalyst promotes the formation of carbon-carbon bonds between aryl or vinyl halides and organosilanes. This reaction is crucial for constructing silicon-containing compounds, which have significant applications in materials science, including the development of semiconductors and hybrid materials .

Negishi Coupling Reaction

The compound is applied in the Negishi coupling reaction, which is another method for creating carbon-carbon bonds. This reaction is widely used for synthesizing polyolefins and other complex organic molecules. The catalyst’s role is to facilitate the coupling of organozinc reagents with aryl or alkenyl halides, leading to the efficient synthesis of diverse organic compounds .

Sonogashira Coupling Reaction

This catalyst is also involved in the Sonogashira coupling reaction, a critical process for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is fundamental in the synthesis of conjugated enynes, which are important in the development of natural products, pharmaceuticals, and electronic materials .

Stille Coupling Reaction

The Stille coupling reaction utilizes this catalyst to couple organotin reagents with various electrophiles, particularly aryl, vinyl, and acyl chlorides. This reaction is instrumental in the synthesis of complex organic molecules, including natural products and materials for organic electronics .

Suzuki-Miyaura Coupling Reaction

The compound is a catalyst in the Suzuki-Miyaura coupling reaction, which is renowned for its ability to form biaryl compounds through the coupling of aryl boronic acids with aryl halides. This reaction has profound implications in the pharmaceutical industry for the synthesis of biologically active compounds .

Vinylation of Aryl Halides

Lastly, the catalyst promotes the vinylation of aryl halides with vinylsiloxanes in the presence of aqueous NaOH. This application is significant in the synthesis of vinyl arenes, which are valuable intermediates in the production of fine chemicals and pharmaceuticals .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol, also known as Di–chlorobis[5-hydroxy-2-[1-(hydroxyimino-N)ethyl]phenyl-C]palladium(II) dimer, are aryl bromides and chlorides . These targets play a crucial role in the vinylation process .

Mode of Action

The compound interacts with its targets, aryl bromides and chlorides, through a process known as vinylation . This interaction results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are commonly found in pharmaceuticals and organic materials .

Pharmacokinetics

As a palladium compound, it is expected to have low bioavailability due to its poor absorption and high molecular weight .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can be used in various applications, including drug development .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol. For instance, the compound’s catalytic activity in the vinylation process can be affected by the presence of aqueous sodium hydroxide .

Propriétés

IUPAC Name |

chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*9-6+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCAILXUBWILKM-FIOBSCOQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=[C-]C=C(C=C1)O.C/C(=N\O)/C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)

![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)

![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)

![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)